(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester

X-ray crystallography conformational analysis solid-state packing

Researchers optimizing antimicrobial leads require a validated, crystallographically characterized scaffold with proven derivatization potential. This 1,3,4-oxadiazole thioether ethyl ester (CAS 104496-93-7) serves as the critical alkylating precursor for generating potent 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives with demonstrated broad-spectrum activity. • Solved single-crystal X-ray structure (R = 0.045, monoclinic P2₁/c) enables accurate molecular docking pose prediction against targets including glucosamine-6-phosphate synthase (PDB: 2VF5) and M. tuberculosis enoyl-ACP reductase (PDB: 2X22). • Downstream acetamide 3j achieves MIC = 1.56 µg/mL against Gram-positive and Gram-negative bacteria, 3.25 µg/mL against fungi, and 3.96 µg/mL against M. smegmatis. • Defined melting point (71-72 °C) and PXRD-matchable crystallographic data enable rapid, low-cost batch identity verification. Procure this specific ethyl ester-not the free carboxylic acid (CAS 99361-50-9) or 5-benzyl analog-to ensure validated antimicrobial potency and reliable metal-chelation chemistry for metallodrug development.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
Cat. No. B12224588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3S/c1-2-16-10(15)8-18-12-14-13-11(17-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyMHMFGXVFMSHKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacophore Profile


(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester (C₁₂H₁₂N₂O₃S, Mr = 264.30) is a 2,5-disubstituted 1,3,4-oxadiazole thioether derivative bearing a phenyl substituent at the 5-position and an ethyl acetate moiety linked via a sulfanyl bridge at the 2-position [1]. The 1,3,4-oxadiazole nucleus is an established privileged pharmacophore with approximately 85 years of documented biological relevance across antibacterial, anticancer, antidepressant, analgesic, and antiviral indications [2]. Single-crystal X-ray diffraction reveals that the molecule adopts a near-orthogonal conformation, with the 5-phenyl-1,3,4-oxadiazol-2-yl-sulfanyl plane and the ethyl acetate plane inclined at 80.07(8)° relative to one another, stabilized by intermolecular C–H⋯O and C–H⋯N hydrogen bonds as well as π–π stacking interactions [centroid–centroid distance = 3.846(2) Å] [1].

Why Generic Oxadiazole Thioethers Cannot Substitute


Within the 2,5-disubstituted 1,3,4-oxadiazole thioether class, subtle structural variations produce functionally non-interchangeable compounds. Replacing the 5-phenyl substituent with a 5-benzyl group dramatically attenuates antibacterial efficacy: while 5-phenyl scaffold derivatives yield N-substituted acetamides with potent antimicrobial activity and acceptable hemolytic profiles, the corresponding 5-benzyl-1,3,4-oxadiazole-2-yl-sulfanyl acetamide series is consistently characterized as displaying only weak antibacterial action [1]. Furthermore, the crystallographically established unique conformation of this ethyl ester—with its 80.07° interplanar angle, specific π–π stacking geometry, and a short carbonyl-O-to-oxadiazole centroid distance of 3.156(2) Å—dictates a packing and reactivity profile distinct from analogs lacking the ethyl ester moiety, such as the free carboxylic acid (CAS 99361-50-9) or the direct thiol precursor 5-phenyl-1,3,4-oxadiazole-2-thiol [2]. These structural differences translate into divergent derivatization efficiency, downstream biological potency, and metal-chelation behaviour that cannot be assumed transferable without experimental re-validation.

Quantitative Differentiation Evidence


Crystallographic Conformation Versus Closest Analogs

Single-crystal X-ray diffraction establishes that (5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester possesses a distinctive near-orthogonal geometry: the least-squares planes of the 5-phenyl-1,3,4-oxadiazol-2-yl-sulfanyl unit and the ethyl acetate unit are inclined at 80.07(8)° [1]. This contrasts with the free carboxylic acid form (CAS 99361-50-9, C₁₀H₈N₂O₃S, Mr = 236.25), which lacks the ethyl ester arm and therefore cannot exhibit this interplanar relationship [2]. The crystal packing is stabilized by a specific network of intermolecular C–H⋯O and C–H⋯N hydrogen bonds, π–π stacking between phenyl and oxadiazole rings [centroid–centroid = 3.846(2) Å], and a short carbonyl-O-to-oxadiazole centroid π-interaction [3.156(2) Å] [1]. While bond distances and angles are consistent with the related compound ethyl 2-({5-[2-(benzoylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate, the distinct substitution pattern on the phenyl ring generates different intermolecular interaction geometries, precluding direct substitution in solid-formulation or co-crystal design contexts [1].

X-ray crystallography conformational analysis solid-state packing

Antimicrobial Potency: 5-Phenyl vs. 5-Benzyl Scaffolds

The ethyl ester serves as the essential precursor for generating N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides via nucleophilic substitution. In a comprehensive 2025 study by Singh and Ganguly, fourteen derivatives were synthesized from 5-phenyl-1,3,4-oxadiazole-2-thiol. The most potent derivative, N-(3-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (compound 3j), exhibited MIC values of 1.56 µg/mL against all tested bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa), 3.25 µg/mL against fungal strains (Candida albicans, Aspergillus niger), and 3.96 µg/mL against Mycobacterium smegmatis [1]. In stark contrast, derivatives built on the 5-benzyl-1,3,4-oxadiazole scaffold were found to possess only weak antibacterial action in parallel screening studies [2]. The 2016 Rehman et al. series—synthesized via the identical ethyl ester pathway—further confirmed that N-substituted acetamides from the 5-phenyl scaffold are broadly active against a panel of microbial species with generally low hemolytic toxicity [3].

antimicrobial MIC structure-activity relationship drug discovery

Metal Complexation and Antibacterial Enhancement

The acid form of the target scaffold, {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid (HL), was used to prepare four new lanthanide complexes with La(III), Nd(III), Gd(III), and Dy(III). All complexes exhibited monomeric, six-coordinate distorted octahedral geometry as confirmed by FTIR, UV-Vis, mass spectrometry, ¹H and ¹³C NMR, magnetic susceptibility, and conductivity measurements [1]. Preliminary in vitro antibacterial screening revealed that complexes 1–4 showed significant activity compared to the free ligand HL, with particularly pronounced efficacy against Escherichia coli [1]. This ligand class thus offers a dual value proposition: the ethyl ester serves as a prodrug-like, derivatizable intermediate, while hydrolysis to the free acid unlocks metal-chelation-based antibacterial enhancement pathways not accessible with non-carboxylate-bearing oxadiazole analogs.

metal complexes lanthanide antibacterial chelation coordination chemistry

Synthetic Reproducibility and Quality Control Benchmarks

The compound is synthesized via alkylation of 5-phenyl-1,3,4-oxadiazole-2-thiol with ethyl bromoacetate in aqueous ethanol, yielding 75% after recrystallization from 60% aqueous ethanol, with a sharp melting point of 344–345 K (71–72 °C) [1]. Prismatic crystals suitable for X-ray diffraction are reliably grown from ethanol by slow evaporation at room temperature [1]. This level of synthetic and crystallographic characterization far exceeds that available for many in-class analogs. For instance, the 5-benzyl analog series and many substituted-phenyl variants lack published single-crystal structures, making batch identity verification (via PXRD matching against a known crystal structure) impossible [2]. The defined melting point provides a simple, low-cost identity and purity check suitable for procurement quality assurance.

synthetic reproducibility melting point crystallization quality control

Antimycobacterial Activity of Ethanone Derivatives

A 2024 study synthesized ten aryl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one derivatives (3a–j) via nucleophilic substitution of phenacyl bromides with 5-phenyl-1,3,4-oxadiazole-2-thiol—the direct precursor obtainable from the target ethyl ester. Compound 3g demonstrated significantly greater antimycobacterial, antibacterial, and antifungal efficacy than the standard drug used as reference [1]. Molecular docking against Mycobacterium tuberculosis enoyl-ACP reductase (PDB ID: 2X22) and glucosamine-6-phosphate synthase (PDB ID: 2VF5) confirmed productive binding modes within the active sites, providing a mechanistic rationale for the observed potency [1]. This positions the 5-phenyl thioether scaffold as a validated starting point for antimycobacterial lead optimization—a therapeutic area where many 1,3,4-oxadiazole variants have not been systematically evaluated.

antimycobacterial antifungal Mycobacterium tuberculosis drug discovery

Validated Research and Procurement Applications


Broad-Spectrum Antimicrobial Acetamide Synthesis

The compound serves as the critical alkylating agent or precursor for generating 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives. As demonstrated by Singh & Ganguly (2025), downstream acetamide 3j achieves MIC values of 1.56 µg/mL against Gram-positive and Gram-negative bacteria, 3.25 µg/mL against fungi, and 3.96 µg/mL against Mycobacterium smegmatis [1]. The 2016 Rehman et al. series—synthesized via the identical ethyl ester route—further validated broad antimicrobial activity coupled with generally low hemolytic toxicity across a 16-compound library [2]. Procurement of this specific ethyl ester (rather than the free acid or 5-benzyl analog) is essential for laboratories pursuing antimicrobial lead optimization programs that require a validated, potent starting scaffold.

Computational Docking and Structural Biology

The fully solved single-crystal X-ray structure (R = 0.045, monoclinic P2₁/c) provides an experimentally accurate starting conformation for molecular docking and molecular dynamics simulations [1]. The defined dihedral angle of 80.07(8)° between the oxadiazole-sulfanyl plane and the ethyl acetate plane, combined with characterized π–π stacking geometry, enables reliable pose prediction in silico. This is directly relevant to the docking studies performed by Singh & Ganguly (2025) against glucosamine-6-phosphate synthase (PDB: 2VF5) and M. tuberculosis enoyl-ACP reductase (PDB: 2X22), where the experimentally determined geometry informed the binding mode analysis [2].

Metallodrug Discovery and Chelation

Hydrolysis of the ethyl ester yields {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid (HL), which forms stable monomeric lanthanide complexes with La(III), Nd(III), Gd(III), and Dy(III) in six-coordinate distorted octahedral geometry [1]. These metal complexes exhibit significantly enhanced antibacterial activity compared to the free ligand, particularly against Escherichia coli [1]. This positions the scaffold as a dual-purpose procurement: the ethyl ester for organic derivatization programs and the corresponding acid for metallodrug development—a versatility not offered by oxadiazole analogs lacking the thioacetic acid/ester moiety.

Regulatory QC and Batch Identity Verification

The availability of a deposited single-crystal structure enables powder X-ray diffraction (PXRD) pattern matching for batch identity verification, while the defined melting point of 344–345 K (71–72 °C) provides a rapid, low-cost purity check [1]. For CROs, pharmaceutical R&D laboratories, and GMP facilities requiring documented identity and purity verification, this compound offers QC capabilities that many structurally related but crystallographically uncharacterized 1,3,4-oxadiazole thioethers cannot match [2].

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